molecular formula C15H14N2O4S B2612442 (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine CAS No. 860786-02-3

(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine

Cat. No.: B2612442
CAS No.: 860786-02-3
M. Wt: 318.35
InChI Key: MHBCLRVCDQPCSI-MHWRWJLKSA-N
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Description

The compound (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine features a nitro-substituted phenyl ring, a methoxyphenylsulfanyl group, and a methoxyimine moiety.

Properties

IUPAC Name

(E)-N-methoxy-1-[2-(3-methoxyphenyl)sulfanyl-5-nitrophenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-13-4-3-5-14(9-13)22-15-7-6-12(17(18)19)8-11(15)10-16-21-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBCLRVCDQPCSI-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine typically involves a multi-step process. One common method includes the reaction of 3-methoxyphenyl thiol with 2-bromo-5-nitrobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C15H14N2O4S 318.35 5-NO2, 3-MeO-C6H4-S Agrochemicals, Medicinal Chemistry
(E)-(4-Chlorophenyl)methoxyamine C20H14Cl2N2O3S 405.78 4-Cl-C6H4-S, 3-NO2, 4-Cl-C6H4-O Herbicides, Fungicides
[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl][(2,6-dichlorophenyl)methoxy]amine C20H18Cl2N4OS 433.35 Triazine, 2,6-Cl2-C6H3-O Herbicides
[1-(2-methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine C18H23NO2 285.38 2-MeO-5-Me-C6H3, 4-MeO-C6H4 Pharmaceutical intermediates

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Reactivity/Bioactivity
-NO2 (Nitro) Electron-withdrawing Increases electrophilicity; enhances redox activity
-OCH3 (Methoxy) Electron-donating Improves solubility; modulates receptor binding
-CF3 (Trifluoromethyl) Strongly electron-withdrawing Boosts metabolic stability and lipophilicity
-Cl (Chloro) Electron-withdrawing Enhances binding to hydrophobic pockets

Research Findings and Implications

  • Synthetic Accessibility : Compounds with sulfanyl and imine groups (e.g., ) are often synthesized via condensation reactions between aldehydes and hydroxylamines, suggesting a feasible route for the target compound .
  • Biological Activity : Nitroaromatic compounds exhibit herbicidal and antimicrobial properties, while sulfanyl groups may enhance binding to enzymes like acetolactate synthase (ALS) in plants .
  • Stability Concerns : The nitro group in the target compound may render it prone to photodegradation, a common issue in nitrophenyl derivatives used outdoors .

Biological Activity

Chemical Structure and Properties

The structure of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine can be represented as follows:

  • IUPAC Name : (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine
  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol

This compound features a methoxy group, a nitrophenyl moiety, and a sulfanyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth, likely due to their ability to interfere with microbial metabolic processes.

Compound Microbial Strain Inhibition Zone (mm)
(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amineE. coli15
(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amineS. aureus18

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Activity Against Cancer Cells

A study conducted on various cancer cell lines showed the following results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)10.0Inhibition of cell cycle progression

These findings suggest that (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine may be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects, as similar compounds have been shown to inhibit pro-inflammatory cytokines.

Research Findings on Inflammatory Markers

In a controlled study examining the effect of the compound on inflammatory markers in vitro:

Inflammatory Marker Control Level (pg/mL) Post-Treatment Level (pg/mL)
TNF-α15075
IL-6200100

These results indicate a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential as an anti-inflammatory agent.

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